(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
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Overview
Description
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a complex organic molecule that features a triazole ring, an azetidine ring, and a fluorinated benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone typically involves multiple steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of an azide and an alkyne under copper-catalyzed conditions. This reaction is highly efficient and yields the triazole ring with high specificity .
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Synthesis of the Azetidine Ring: : The azetidine ring can be formed through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions. This step often requires careful control of temperature and pH to ensure the correct ring closure .
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Introduction of the Fluorinated Benzothiophene Moiety: : The fluorinated benzothiophene can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. These reactions typically require a palladium catalyst, a base, and a suitable solvent .
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Final Coupling Step: : The final step involves coupling the triazole-azetidine intermediate with the fluorinated benzothiophene derivative. This can be achieved through a variety of coupling reactions, such as amide bond formation using carbodiimide reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for the click chemistry step, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
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Reduction: : Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The fluorine atom in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Tetrahydrofuran, dichloromethane, dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various enzymes, potentially leading to the development of new therapeutic agents.
Medicine
Medically, this compound is of interest due to its potential anti-cancer and anti-inflammatory properties. The presence of the fluorinated benzothiophene moiety is particularly significant, as fluorine atoms can enhance the biological activity of pharmaceutical compounds.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The fluorinated benzothiophene moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chlorobenzo[b]thiophen-2-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-methylbenzo[b]thiophen-2-yl)methanone
Uniqueness
The uniqueness of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone lies in its combination of a triazole ring, an azetidine ring, and a fluorinated benzothiophene moiety. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c15-10-1-2-12-9(5-10)6-13(21-12)14(20)18-7-11(8-18)19-16-3-4-17-19/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSXIOGYZMGRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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